molecular formula C8H12ClN3O2 B13562528 5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylicacidhydrochloride

5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylicacidhydrochloride

Cat. No.: B13562528
M. Wt: 217.65 g/mol
InChI Key: JBZNPJTYIVOSBY-UHFFFAOYSA-N
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Description

5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylicacidhydrochloride is a heterocyclic compound that features a pyrazolo[1,5-a]pyrazine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylicacidhydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-ylmethanamine with hydrochloric acid to form the hydrochloride salt . The reaction conditions often include heating and the use of solvents such as dimethyl sulfoxide (DMSO) or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings.

Chemical Reactions Analysis

Types of Reactions

5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylicacidhydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Thionyl chloride in dichloromethane.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of acyl chlorides or esters.

Mechanism of Action

The mechanism of action of 5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylicacidhydrochloride involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or proteins by binding to their active sites, thereby blocking their activity. This compound has been shown to interact with kinase enzymes, leading to the inhibition of cell proliferation in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-methyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrazine-3-carboxylicacidhydrochloride is unique due to its specific substitution pattern and the presence of the hydrochloride salt, which can influence its solubility and reactivity. Compared to similar compounds, it may exhibit different biological activities and chemical properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H12ClN3O2

Molecular Weight

217.65 g/mol

IUPAC Name

5-methyl-6,7-dihydro-4H-pyrazolo[1,5-a]pyrazine-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C8H11N3O2.ClH/c1-10-2-3-11-7(5-10)6(4-9-11)8(12)13;/h4H,2-3,5H2,1H3,(H,12,13);1H

InChI Key

JBZNPJTYIVOSBY-UHFFFAOYSA-N

Canonical SMILES

CN1CCN2C(=C(C=N2)C(=O)O)C1.Cl

Origin of Product

United States

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